molecular formula C9H18O3 B6154750 6-methoxy-6-methylheptanoic acid CAS No. 428871-94-7

6-methoxy-6-methylheptanoic acid

Cat. No.: B6154750
CAS No.: 428871-94-7
M. Wt: 174.24 g/mol
InChI Key: KVVRUZZVKYLVLT-UHFFFAOYSA-N
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Description

6-Methoxy-6-methylheptanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of heptanoic acid, characterized by the presence of a methoxy group and a methyl group on the sixth carbon atom of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-6-methylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. The starting material, heptanoic acid, is first subjected to esterification with methanol to form methyl heptanoate. This intermediate is then alkylated with methyl chloride in the presence of a Lewis acid catalyst to yield this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 6-methylheptanedioic acid.

    Reduction: The reduction of the carboxylic acid group yields 6-methoxy-6-methylheptanol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6-methylheptanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-methoxy-6-methylheptanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

6-Methoxy-6-methylheptanoic acid can be compared with similar compounds such as:

    Methyl 6-methylheptanoate: This compound is an ester derivative with similar structural features but lacks the carboxylic acid group.

    6-Methylheptanoic acid: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.

    6-Methoxyheptanoic acid: This compound lacks the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methoxy-6-methylheptanoic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further modified to yield the final product. The key steps in this synthesis pathway include the protection of a carboxylic acid group, the alkylation of a ketone, and the deprotection of the carboxylic acid group.", "Starting Materials": [ "5-methyl-5-hepten-2-one", "methanol", "sodium methoxide", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "5-methyl-5-hepten-2-one is dissolved in methanol and treated with sodium methoxide to form the corresponding enolate. The enolate is then reacted with methyl iodide to yield the protected ketone intermediate.", "Step 2: Alkylation of ketone", "The protected ketone intermediate is dissolved in a solution of sodium hydroxide and reacted with methyl iodide to form the corresponding alkylated ketone intermediate.", "Step 3: Deprotection of carboxylic acid group", "The alkylated ketone intermediate is dissolved in a solution of hydrochloric acid and sodium chloride and refluxed to remove the protecting group and yield the final product, 6-methoxy-6-methylheptanoic acid.", "Step 4: Purification", "The crude product is washed with sodium bicarbonate and water, dried over magnesium sulfate, and purified by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] }

CAS No.

428871-94-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-methoxy-6-methylheptanoic acid

InChI

InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)

InChI Key

KVVRUZZVKYLVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(=O)O)OC

Purity

95

Origin of Product

United States

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